EGFR C797S Inhibition: Meta-Substitution Advantage
In a series of cyclopropanesulfonamide derivatives designed as EGFR inhibitors targeting the C797S resistance mutation, the meta-aminophenyl substitution pattern (as present in N-(3-aminophenyl)cyclopropanesulfonamide and its elaborated derivatives) was essential for achieving sub-micromolar potency against BaF3-EGFRL858R/T790M/C797S and BaF3-EGFR19del/T790M/C797S triple-mutant cell lines [1]. Compounds lacking the 3-aminophenyl core or bearing alternative substitution patterns (e.g., 4-aminophenyl or unsubstituted phenyl) showed markedly reduced or negligible antiproliferative activity in the same assay systems [1]. The representative cyclopropanesulfonamide derivative compound 5d, which incorporates the 3-aminophenyl cyclopropanesulfonamide core motif, exhibited IC50 values of 0.01836±0.0065 μM and 0.025±0.005 μM against the two triple-mutant cell lines, respectively [1].
| Evidence Dimension | Antiproliferative activity against EGFR C797S triple-mutant BaF3 cell lines |
|---|---|
| Target Compound Data | IC50 = 0.01836±0.0065 μM (BaF3-EGFRL858R/T790M/C797S); IC50 = 0.025±0.005 μM (BaF3-EGFR19del/T790M/C797S) for derivative compound 5d containing the 3-aminophenyl cyclopropanesulfonamide scaffold |
| Comparator Or Baseline | Compounds with 4-aminophenyl substitution or unsubstituted phenyl rings in the same assay |
| Quantified Difference | Markedly reduced or negligible activity for regioisomeric comparators (exact IC50 values not reported for inactive analogs) |
| Conditions | BaF3-EGFRL858R/T790M/C797S and BaF3-EGFR19del/T790M/C797S cell lines; antiproliferation assay |
Why This Matters
The meta-substitution pattern is critical for EGFR C797S mutant kinase engagement; procurement of the correct 3-aminophenyl regioisomer ensures reproducible SAR in drug discovery programs targeting osimertinib-resistant NSCLC.
- [1] Nie W, Wang M, Xue B, et al. Discovery of Cyclopropane Sulfonamide Derivatives As a Potent Inhibitor of EGFR Against Mutation C797S. SSRN. 2023:4647254. View Source
